molecular formula C22H19ClN2O2 B2408372 N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide CAS No. 941999-55-9

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide

Cat. No.: B2408372
CAS No.: 941999-55-9
M. Wt: 378.86
InChI Key: PPYGHZYISJQVNZ-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide is an organic compound with the molecular formula C22H19ClN2O2 It is a member of the oxalamide family, characterized by the presence of an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide typically involves the reaction of benzhydrylamine with 2-chlorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of benzhydrylamine and 2-chlorobenzylamine.

    Step 2: Reaction of benzhydrylamine and 2-chlorobenzylamine with oxalyl chloride to form the oxalamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

    Oxidation: Formation of benzhydryl ketones and chlorobenzyl ketones.

    Reduction: Formation of benzhydrylamine and 2-chlorobenzylamine.

    Substitution: Formation of substituted benzhydryl and chlorobenzyl derivatives.

Scientific Research Applications

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide
  • N1-benzhydryl-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide is unique due to its specific structural features, such as the presence of both benzhydryl and chlorobenzyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-benzhydryl-N-[(2-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c23-19-14-8-7-13-18(19)15-24-21(26)22(27)25-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYGHZYISJQVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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